molecular formula C10H14Cl2Si B12349472 CID 69624848

CID 69624848

Cat. No.: B12349472
M. Wt: 233.21 g/mol
InChI Key: GVDHKEHFRJEXRE-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- is a specialized organosilicon compound. It features a bicyclic structure with a norbornene backbone, which is a common motif in organic chemistry due to its rigidity and unique reactivity. The dichloromethylsilyl group attached to the ethyl side chain introduces silicon chemistry into the molecule, making it valuable for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- typically involves the reaction of norbornene derivatives with dichloromethylsilane under specific conditions. One common method includes the hydrosilylation of norbornene with dichloromethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The dichloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atoms in the dichloromethylsilyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or other hydride donors are typical reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted silyl derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of silicon-based bioactive compounds.

    Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- involves its ability to participate in various chemical reactions due to the presence of the reactive dichloromethylsilyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The rigidity of the norbornene backbone also contributes to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
  • Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
  • 5-Norbornene-2-carboxylic acid

Uniqueness

Bicyclo[2.2.1]hept-2-ene, 5-[2-(dichloromethylsilyl)ethyl]- is unique due to the presence of the dichloromethylsilyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C10H14Cl2Si

Molecular Weight

233.21 g/mol

InChI

InChI=1S/C10H14Cl2Si/c11-10(12)13-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-10H,3-6H2

InChI Key

GVDHKEHFRJEXRE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CC[Si]C(Cl)Cl

Origin of Product

United States

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